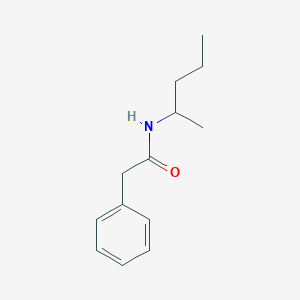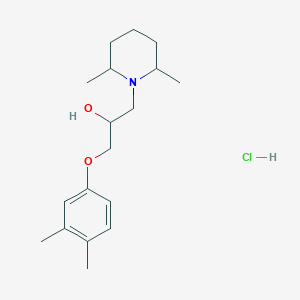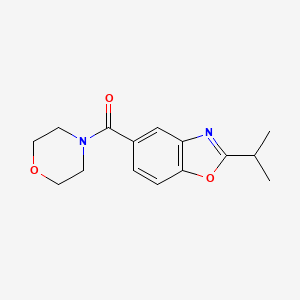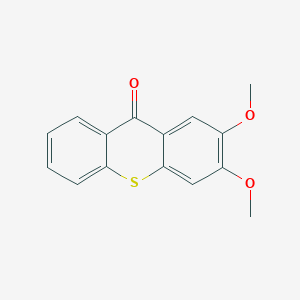![molecular formula C23H26FN3O3 B4882681 2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline, commonly known as TFMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMQ belongs to the class of quinoline derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of TFMQ is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and receptors in the body. TFMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its anti-cancer properties. TFMQ has also been shown to bind to the serotonin transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
TFMQ has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFMQ has been shown to induce apoptosis, or programmed cell death, which may contribute to its anti-cancer properties. In the brain, TFMQ has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
TFMQ has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and receptors. However, TFMQ also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for TFMQ research, including the development of more effective synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of TFMQ and its potential side effects.
Synthesemethoden
The synthesis of TFMQ involves the reaction of 4-fluorobenzyl chloride with 1-piperazine in the presence of a base to form 4-(4-fluorophenyl)-1-piperazinyl)benzyl chloride. This intermediate is then reacted with 5,6,7-trimethoxy-4-methylquinoline in the presence of a base to form TFMQ.
Wissenschaftliche Forschungsanwendungen
TFMQ has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, TFMQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurological disorders, TFMQ has been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, TFMQ has been shown to have antimicrobial properties and may be useful in the treatment of bacterial and fungal infections.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6,7-trimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-15-13-20(25-18-14-19(28-2)22(29-3)23(30-4)21(15)18)27-11-9-26(10-12-27)17-7-5-16(24)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLPLZWBUWRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)
![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-(4-isopropylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4882689.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)

![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)